Pseudococaine

Catalog No.
S572895
CAS No.
478-73-9
M.F
C17H21NO4
M. Wt
303.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudococaine

CAS Number

478-73-9

Product Name

Pseudococaine

IUPAC Name

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1

InChI Key

ZPUCINDJVBIVPJ-XGUBFFRZSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Synonyms

pseudococaine, pseudococaine hydrochloride, (1R-(2endo,3exo))-isomer, pseudococaine hydrochloride, (2exo,3endo)-(+-)-isomer, pseudococaine hydrochloride, (endo,endo)-(+-)-isomer, pseudococaine hydrochloride, (exo,exo)-(+-)-isomer, pseudococaine nitrate, (1R-(exo,exo))-isomer, pseudococaine sulfate (1:1), (1R-(exo,exo))-isomer, pseudococaine tartrate (1:1), (1R-(2endo,3exo))-(R-(R*,R*))-isomer, pseudococaine, (1R-(2exo,3endo))-isomer, pseudococaine, (1R-(endo,endo))-isomer, pseudococaine, (1S-(exo,exo))-isomer, pseudococaine, (2endo,3exo)-(+-)-isomer, pseudococaine, (2exo,3endo)-(+-)-isomer, pseudococaine, (endo,endo), (+-)-isomer, pseudococaine, (exo,exo)-(+-)-isomer, pseudococaine, sodium salt, (1R-(exo,exo))-isomer

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Pseudococaine (CAS 478-73-9), the C-2 epimer of naturally occurring (-)-cocaine, is a highly specialized tropane alkaloid utilized primarily as an analytical reference standard and biochemical probe. Chemically defined as methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclooctane-2-carboxylate, it differs from cocaine by the equatorial orientation of its carbomethoxy group. This specific stereochemical shift fundamentally alters its hydrolytic stability, enzymatic metabolism, and receptor binding profile. In procurement contexts, pseudococaine is not utilized as a pharmacological stimulant, but rather as an essential 'known negative' in forensic gas chromatography-mass spectrometry (GC-MS) and a structural control in monoamine transporter assays. Its unique resistance to intramolecular acid catalysis makes it a highly stable reference material in aqueous environments compared to its natural counterpart [1].

Generic substitution of pseudococaine with (-)-cocaine or other diastereomers like allococaine fundamentally compromises both analytical and pharmacological workflows. In forensic laboratories, the absence of pseudococaine in natural coca extracts is the primary marker used to distinguish plant-derived cocaine from synthetic illicit batches; substituting it with natural cocaine eliminates the ability to validate these stereospecific detection methods. Furthermore, in aqueous physiological buffers, (-)-cocaine undergoes rapid spontaneous methyl-ester hydrolysis driven by neighboring-group participation from the tropane N-atom. Because pseudococaine's C-2 epimeric structure prevents this intramolecular acid catalysis, it remains stable in solution. Using cocaine as a substitute in long-term aqueous assays will result in rapid degradation and irreproducible baseline data [1].

Hydrolytic Stability in Aqueous Buffer Systems

The spontaneous hydrolysis of cocaine in physiological solutions complicates assay reproducibility. At pH ≤ 7.4, (-)-cocaine undergoes rapid methyl-ester hydrolysis (outpacing benzoyl-ester hydrolysis by a 10:1 ratio) due to intramolecular acid catalysis facilitated by the protonated tropane N-atom. In contrast, pseudococaine exhibits high hydrolytic stability. Its 2α,3β stereochemistry physically prevents the required hydrogen bonding between the carbonyl oxygen and the tropane N-atom, neutralizing the catalytic neighboring-group participation [1].

Evidence DimensionSusceptibility to spontaneous methyl-ester hydrolysis (pH ≤ 7.4)
Target Compound DataPseudococaine: High stability (no intramolecular acid catalysis)
Comparator Or Baseline(-)-Cocaine: Rapid degradation (methyl to benzoyl hydrolysis ratio ~10:1)
Quantified DifferenceComplete structural negation of the ~4 kcal/mol transition state stabilization seen in cocaine
ConditionsAqueous physiological buffer, pH ≤ 7.4

Buyers conducting prolonged aqueous assays or developing liquid-stable reference standards must select pseudococaine to avoid the rapid spontaneous degradation characteristic of natural cocaine.

Dopamine Transporter (DAT) Binding Affinity

The stereochemistry of the tropane ring is critical for binding to the dopamine transporter (DAT). While (-)-cocaine acts as a potent DAT inhibitor, epimerization at the C-2 position drastically misaligns the pharmacophoric elements. Quantitative binding assays demonstrate that pseudococaine is approximately 60 to 160 times weaker than (-)-cocaine at inhibiting cocaine-like radioligand binding at the DAT. This massive drop in affinity is highly specific to the 2α,3β-epimer configuration, whereas other epimers like allococaine retain higher relative affinities [1].

Evidence DimensionDAT binding inhibition potency
Target Compound DataPseudococaine: 60 to 160-fold reduction in affinity
Comparator Or Baseline(-)-Cocaine: High affinity (baseline)
Quantified Difference60x to 160x weaker DAT inhibition
ConditionsIn vitro radioligand binding assay ([3H]cocaine or [3H]WIN-35428 displacement)

Pharmacological researchers must procure pseudococaine as a structurally matched, low-affinity negative control to validate the stereospecificity of novel DAT inhibitors.

Mass Spectral Differentiation for Forensic Algorithms

In the development of Expert Algorithms for Substance Identification (EASI) using GC-MS, distinguishing cocaine from its diastereomers is a critical regulatory hurdle. Pseudococaine is utilized as a 'known negative' (KN) to train general linear modeling algorithms. While pseudococaine shares key fragment ions (e.g., m/z 97, 105, 303) with cocaine, its spectral residual errors in predictive models are significantly larger than those of known positive cocaine spectra. This statistical separation allows algorithms to achieve <2% relative error in positive identification while reliably rejecting the pseudococaine epimer [1].

Evidence DimensionGC-MS algorithmic classification (Residual Error)
Target Compound DataPseudococaine: Generates large residual errors (reliably classified as Known Negative)
Comparator Or Baseline(-)-Cocaine: <2% relative error (reliably classified as Known Positive)
Quantified DifferenceDistinct statistical separation in general linear modeling of the top 20 fragment ions
ConditionsGC-EI-MS binary classification modeling

Forensic and analytical laboratories must procure pseudococaine to calibrate GC-MS software, ensuring the legal defensibility of cocaine identification against synthetic diastereomer false positives.

Forensic GC-MS Calibration and Synthetic Origin Determination

Directly leveraging its distinct mass spectral residual errors and chromatographic retention times, pseudococaine is an essential reference standard for forensic laboratories. Because it is absent in natural coca leaves, its detection in seized materials proves a synthetic origin. It is strictly required to validate binary classification algorithms to ensure they can legally differentiate natural cocaine from its diastereomers [1].

Stereospecific Mapping of Butyrylcholinesterase (BChE)

Because pseudococaine resists the spontaneous intramolecular acid-catalyzed hydrolysis that affects natural cocaine, it is an ideal substrate for isolating true enzymatic hydrolysis rates in esterase research. It is procured by biochemists engineering mutant BChE or cocaine esterase (CocE) to treat drug toxicity, allowing them to map the precise stereochemical boundaries of the enzyme's active site [2].

Negative Control in Dopamine Transporter (DAT) Drug Discovery

Given its 60- to 160-fold reduction in DAT binding affinity compared to (-)-cocaine, pseudococaine is the premier structural negative control for monoamine transporter assays. Researchers developing novel tropane-based therapeutics procure pseudococaine to prove that their compounds' binding affinities are driven by specific stereochemical interactions rather than generic tropane ring lipophilicity [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

303.14705815 g/mol

Monoisotopic Mass

303.14705815 g/mol

Heavy Atom Count

22

UNII

277EEP3RJA

Wikipedia

Pseudococaine

Dates

Last modified: 08-15-2023

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